molecular formula C11H13NO4S B8350251 4-(1,1-Dioxo-1lambda6-isothiazolidin-2-ylmethyl)benzoic acid

4-(1,1-Dioxo-1lambda6-isothiazolidin-2-ylmethyl)benzoic acid

Cat. No. B8350251
M. Wt: 255.29 g/mol
InChI Key: WYDYFDVRERPGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08816079B2

Procedure details

Methyl 4-(1,1-dioxo-1λ6-isothiazolidin-2-ylmethyl)benzoate (1.95 g) described in Preparation Example 17 was dissolved in a solution of tetrahydrofuran (20 mL) and methanol (20 mL), 1N aqueous sodium hydroxide solution was added, and the mixture was stirred at room temperature. The reaction mixture was neutralized with 1N hydrochloric acid, and the solvent was evaporated. To the obtained residue was added water, and the insoluble material was collected by filtration to give the title compound (1.62 g).
Name
Methyl 4-(1,1-dioxo-1λ6-isothiazolidin-2-ylmethyl)benzoate
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:18])[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][CH:9]=1.Cl>O1CCCC1.CO.[OH-].[Na+]>[O:1]=[S:2]1(=[O:18])[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1 |f:4.5|

Inputs

Step One
Name
Methyl 4-(1,1-dioxo-1λ6-isothiazolidin-2-ylmethyl)benzoate
Quantity
1.95 g
Type
reactant
Smiles
O=S1(N(CCC1)CC1=CC=C(C(=O)OC)C=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
To the obtained residue was added water
FILTRATION
Type
FILTRATION
Details
the insoluble material was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
O=S1(N(CCC1)CC1=CC=C(C(=O)O)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.